(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride
Overview
Description
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride is a versatile chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . This compound is known for its unique properties, making it an indispensable tool in various scientific research applications.
Preparation Methods
The synthesis of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-aminopiperidine with pyridine-4-carboxylic acid under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studying biological processes and interactions.
Medicine: It holds potential in drug development and pharmaceutical research.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride can be compared with other similar compounds, such as:
- 1-(pyridine-4-carbonyl)piperidin-4-amine dihydrochloride
- (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone
These compounds share similar structural features but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9;;/h1-2,5-6,10H,3-4,7-8,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVQVGVQLRTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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